4H-Benzo[b][1,4]thiazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
4H-1,4-benzothiazine-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,11H |
InChI Key |
SXHZCFFQWLTTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(S2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4h Benzo B 1 2 Thiazine 2 Carbonitrile and Its Congeners
Ring Expansion Strategies
Ring expansion strategies offer a powerful method for the synthesis of the 4H-benzo[b] nih.govbeilstein-journals.orgthiazine (B8601807) core structure from smaller, more readily available heterocyclic precursors like benzothiazoles. These methods typically involve the cleavage of a bond within the thiazole (B1198619) ring followed by the insertion of new atoms to form the larger six-membered thiazine ring.
Iodine/Potassium Persulfate (I₂/K₂S₂O₈)-Promoted Ring Expansion of Benzo[d]thiazoles and 3-Oxo-3-Arylpropanenitriles
A notable metal-free approach for the synthesis of 3-aryl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitriles involves the ring expansion of benzo[d]thiazoles with 3-oxo-3-arylpropanenitriles. This reaction is promoted by a combination of molecular iodine (I₂) and potassium persulfate (K₂S₂O₈). The protocol demonstrates good functional group tolerance and utilizes stable and readily available starting materials.
The reaction proceeds smoothly, affording a diverse range of 3-aryl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitriles in moderate to excellent yields. Mechanistic studies suggest that the reaction may proceed through a free radical pathway. The utility of this method has been demonstrated on a gram-scale, highlighting its potential for larger-scale synthetic applications.
Table 1: Examples of I₂/K₂S₂O₈-Promoted Ring Expansion This is an interactive data table. You can sort and filter the data.
| Benzothiazole (B30560) Derivative | 3-Oxo-3-Arylpropanenitrile | Product | Yield (%) |
|---|---|---|---|
| Benzo[d]thiazole | 3-Oxo-3-phenylpropanenitrile | 3-Phenyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile | High |
| 6-Methylbenzo[d]thiazole | 3-(4-Chlorophenyl)-3-oxopropanenitrile | 7-Methyl-3-(4-chlorophenyl)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile | Moderate |
Copper-Organic Framework (Cu-MOF-74) Catalyzed Ring Expansion of 2-Aminobenzothiazoles with Terminal Alkynes
A heterogeneous catalytic system utilizing a copper-metal-organic framework, Cu-MOF-74, has been developed for the ring expansion of 2-aminobenzothiazoles with terminal alkynes. nih.govbeilstein-journals.org This method yields 3-aryl- and 3-alkyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitriles in high yields. nih.govbeilstein-journals.org
The reaction is typically carried out in the presence of a base and an oxidant. The Cu-MOF-74 catalyst demonstrates higher efficiency compared to some traditional homogeneous catalysts and other MOF-based systems. researchgate.net A key advantage of this method is the recyclability of the heterogeneous catalyst without a significant loss of activity. researchgate.net The process involves a cascade reaction that is believed to proceed through decarboxylative coupling, nucleophilic ring-opening, and an intramolecular hydroamination process. rsc.orgnih.gov
Table 2: Cu-MOF-74 Catalyzed Ring Expansion of 2-Aminobenzothiazole This is an interactive data table. You can sort and filter the data.
| 2-Aminobenzothiazole | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzothiazole | Phenylacetylene | 3-Phenyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitrile | High |
| 2-Aminobenzothiazole | 1-Heptyne | 3-Pentyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitrile | High |
meta-Chloroperoxybenzoic Acid (m-CPBA)-Mediated Oxidative Ring Expansion of Substituted Benzothiazoles
meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile oxidizing agent that has been employed in the oxidative ring expansion of substituted benzothiazoles to form N-substituted benzo-1,4-thiazine-2-carboxylates. While this specific outcome leads to a carboxylate congener rather than the 2-carbonitrile, it validates the use of m-CPBA for expanding the five-membered benzothiazole ring into the six-membered benzothiazine system.
The reaction likely involves the oxidation of the sulfur atom in the benzothiazole ring, which facilitates a rearrangement and incorporation of atoms to form the expanded thiazine ring. In some cases, m-CPBA has been observed to induce oxidative ring contraction in other sulfur-nitrogen heterocycles, indicating its reactivity is highly dependent on the substrate and reaction conditions. researchgate.net
Cyclocondensation Approaches
Cyclocondensation reactions represent a more classical and direct approach to the 4H-benzo[b] nih.govbeilstein-journals.orgthiazine skeleton, typically involving the reaction of a 2-aminobenzenethiol with a suitable three-carbon electrophilic partner.
Reactions of 2-Aminobenzenethiols with 1,3-Dicarbonyl Compounds
The reaction between 2-aminobenzenethiols and 1,3-dicarbonyl compounds is a well-established method for the synthesis of 2,3-disubstituted 4H-benzo[b] nih.govbeilstein-journals.orgthiazines. beilstein-journals.org This oxidative cyclocondensation can be promoted by various catalysts and conditions, offering a versatile entry into this class of compounds. nih.gov
Different methodologies have been reported to improve the efficiency and environmental friendliness of this transformation:
Hydrazine (B178648) Hydrate (B1144303): Using a catalytic amount of hydrazine hydrate without a solvent can produce 2,3-disubstituted-1,4-benzothiazines in high yields (83–96%) within a short reaction time. beilstein-journals.org
Microwave Irradiation: Solvent-free reactions of 2-aminothiophenols with β-keto esters and β-diketones on basic alumina (B75360) under microwave irradiation afford 4H-benzo[b] nih.govbeilstein-journals.orgthiazines in good yields (69–85%). beilstein-journals.org
Oxidative Conditions: An oxidative cyclocondensation can be achieved using oxidants like a combination of m-CPBA and 2-iodoxybenzoic acid (2-IBX) in acetonitrile. nih.gov
While these methods are highly effective for producing various substituted benzothiazines, the synthesis of the specific 4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile target via this route would require a 1,3-dicarbonyl equivalent bearing a cyano group at the appropriate position.
Coupling of Aminothiols with α-Bromopyruvates
The coupling of aminothiols, specifically 2-aminobenzenethiols, with α-bromopyruvates is a documented method for assembling the 4H-benzo[b] nih.govbeilstein-journals.orgthiazine core. nih.govresearchgate.net This reaction leads to the formation of 4H-benzo[b] nih.govbeilstein-journals.orgthiazine-3-carboxylic acid derivatives, which are constitutional isomers of the target 2-carbonitrile compound. nih.govresearchgate.net
The reaction proceeds via an initial nucleophilic substitution of the bromide by the thiol, followed by cyclization involving the amino group and the pyruvate (B1213749) carbonyl. This approach is fundamental for creating the benzothiazine ring system with a carboxylic acid functionality at the 3-position. Similarly, reactions of 2-aminobenzenethiols with other α-halo carbonyl compounds, such as ethyl 2-bromoalkanoates, have been shown to produce 2H-benzo[b] nih.govbeilstein-journals.orgthiazin-3(4H)-one derivatives. beilstein-journals.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 4H-Benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile |
| Iodine |
| Potassium Persulfate |
| Benzo[d]thiazole |
| 3-Oxo-3-arylpropanenitrile |
| Copper-Organic Framework (Cu-MOF-74) |
| 2-Aminobenzothiazole |
| Terminal Alkyne |
| meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Benzothiazole |
| 2-Aminobenzenethiol |
| 1,3-Dicarbonyl Compound |
| α-Bromopyruvate |
| 3-Phenyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile |
| 7-Methyl-3-(4-chlorophenyl)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile |
| 7-Chloro-3-(4-methoxyphenyl)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-2-carbonitrile |
| 3-Phenyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitrile |
| 3-Pentyl-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitrile |
| 7-Methyl-3-(p-tolyl)-4H-benzo[b] nih.govbeilstein-journals.orgthiazine-4-carbonitrile |
| N-substituted benzo-1,4-thiazine-2-carboxylate |
| Hydrazine Hydrate |
| 2-Iodoxybenzoic acid |
| 4H-benzo[b] nih.govbeilstein-journals.orgthiazine-3-carboxylic acid |
Cyclization of 1,2-Diaryldisulfanes with Dialkyl But-2-ynedioates
The reaction between 1,2-diaryldisulfanes (also known as 2,2'-disulfanediyldianilines) and activated alkynes like dialkyl but-2-ynedioates is a documented method for constructing the benzothiazine framework. However, literature primarily details the formation of 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives rather than the 2-carbonitrile variant from this specific reaction. A related and more commonly reported method involves the cyclocondensation of substituted diaryl disulfides with 1,3-dicarbonyl compounds. This reaction, when conducted in water in the presence of β-cyclodextrin, efficiently yields 2,3-disubstituted benzo-1,4-thiazines. nih.gov This approach highlights the utility of diaryl disulfides as stable precursors to the 2-aminobenzenethiol moiety required for the cyclization.
The general reaction proceeds via the in situ reduction or cleavage of the disulfide bond, followed by condensation with the dicarbonyl compound to form the six-membered thiazine ring. Yields for this type of reaction are generally high. nih.gov
Table 1: Synthesis of 2,3-Disubstituted Benzo-1,4-thiazines via Cyclocondensation Data sourced from a study on cyclocondensation reactions in the presence of β-cyclodextrin. nih.gov
| 1,2-Diaryldisulfane Reactant | 1,3-Dicarbonyl Reactant | Yield (%) | Reaction Time (min) |
| 2,2'-Disulfanediyldianiline | Acetylacetone (B45752) | 91 | 50 |
| 4,4'-Dimethyl-2,2'-disulfanediyldianiline | Ethyl Acetoacetate | 85 | 50 |
| 4,4'-Dichloro-2,2'-disulfanediyldianiline | Acetylacetone | 88 | 50 |
| 2,2'-Disulfanediyldianiline | Ethyl Acetoacetate | 87 | 50 |
Visible-Light-Mediated One-Pot, Three-Component Procedures for 3-Aryl-4H-benzo-1,4-thiazin-2-amines
A highly efficient and environmentally benign approach for the synthesis of 3-aryl-4H-benzo-1,4-thiazin-2-amines involves a visible-light-mediated one-pot, three-component reaction. nih.govresearchgate.net This metal-free procedure combines 2-aminobenzenethiols, various aromatic aldehydes, and isocyanides under irradiation from a compact fluorescent lamp (CFL). researchgate.net The reaction is typically performed in an aqueous ethanol (B145695) mixture at room temperature, representing a green and facile strategy for constructing the benzothiazine skeleton with the formation of new C-S and C-N bonds. researchgate.net
This method is noted for its high atom economy and tolerance of a range of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents, affording the desired products in excellent yields. researchgate.net
Table 2: Visible-Light-Mediated Synthesis of 3-Aryl-4H-benzo researchgate.netresearchgate.netthiazin-2-amines Data from a study on visible-light photoinduced cascade processes. researchgate.net
| Aldehyde | Isocyanide | 2-Aminobenzenethiol | Yield (%) |
| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 2-Aminobenzenethiol | 90 |
| 4-Hydroxybenzaldehyde | Cyclohexyl isocyanide | 2-Aminobenzenethiol | 89 |
| Benzaldehyde | Cyclohexyl isocyanide | 2-Aminobenzenethiol | 88 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-Aminobenzenethiol | 87 |
| 4-Methylbenzaldehyde | Cyclohexyl isocyanide | 2-Aminobenzenethiol | 89 |
Condensation of 2-Aminobenzenethiol with Aroylacetonitriles
The condensation of 2-aminobenzenethiol with compounds containing a carbonyl or cyano group is a fundamental and widely used method for the synthesis of benzothiazole and benzothiazine derivatives. mdpi.com Specifically, the reaction with β-dicarbonyl compounds or β-keto esters is a well-established route to 2,3-disubstituted 4H-benzo[b] researchgate.netresearchgate.netthiazines. nih.govnih.gov
While direct examples using aroylacetonitriles to specifically yield the 4H-Benzo[b] researchgate.netresearchgate.netthiazine-2-carbonitrile are not extensively detailed in readily available literature, the principle of the reaction is based on the nucleophilic attack of the thiol group on one electrophilic carbon and the amino group on the other. For instance, the reaction of 2-aminobenzenethiol with acetylacetone proceeds readily, often initiated by the oxidation of the thiol to a disulfide, which then reacts to form an enamine intermediate that subsequently cyclizes. nih.gov This general reactivity pattern suggests that aroylacetonitriles would be suitable substrates for forming the benzothiazine ring, with the cyano group positioned at C2.
Reactions of α-Oxo Halo Hydrazones with 2-(Alkylamino)benzenethiols
The synthesis of benzothiazine derivatives from hydrazone precursors is a known strategy. Scientific literature describes the synthesis of 2,1-benzothiazine derivatives through the condensation of a pre-formed benzothiazine hydrazone with various carbonyl compounds. nih.govrsc.org For example, 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] researchgate.netnih.govthiazine 2,2-dioxide can be synthesized by reacting the corresponding benzothiazinone with hydrazine monohydrate. nih.gov This hydrazono derivative is then reacted with heteroaryl aldehydes or ketones to yield a range of new hydrazone frameworks. nih.gov
Although this demonstrates the utility of hydrazone functionalities in elaborating benzothiazine structures, the specific reaction of α-oxo halo hydrazones with 2-(alkylamino)benzenethiols as a direct route to the 4H-benzo[b] researchgate.netresearchgate.netthiazine ring is not a commonly reported synthetic method in the surveyed literature.
Sodium Hydride-Mediated Cyclization of Methyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamate
The intramolecular cyclization of appropriately substituted precursors is a powerful strategy for the synthesis of heterocyclic rings. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate acidic protons, such as those on amides or active methylene (B1212753) groups, to initiate intramolecular cyclization reactions.
In the proposed synthesis, the substrate methyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamate contains all the necessary components for the formation of a 4H-benzo[b] researchgate.netresearchgate.netthiazin-3-one derivative. The sodium hydride would deprotonate the carbamate (B1207046) nitrogen, and the resulting anion could attack the carbon of the cyanomethyl group in an intramolecular nucleophilic substitution to form the thiazine ring. However, a specific literature precedent for this exact transformation to yield a 2-carbonitrile substituted benzothiazine mediated by sodium hydride is not prominently documented in the reviewed scientific databases.
Oxidative Transformations and Sulfone Formation
The sulfur atom in the 4H-benzo[b] researchgate.netresearchgate.netthiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones (1,1-dioxides). These oxidized derivatives are an important class of compounds, often exhibiting distinct chemical and biological properties.
Oxidation of 4H-Benzo[b]researchgate.netresearchgate.netthiazines to 1,1-Dioxides Using Hydrogen Peroxide
A standard and effective method for the oxidation of 4H-1,4-benzothiazines to their 1,1-dioxide analogues is the use of 30% hydrogen peroxide in a glacial acetic acid medium. researchgate.net The reaction typically involves refluxing the benzothiazine substrate with an excess of hydrogen peroxide in acetic acid. The progress of the oxidation can be monitored by thin-layer chromatography. This method is robust and applicable to a variety of substituted 4H-1,4-benzothiazines, providing the corresponding sulfones in good yields. researchgate.net
Table 3: Synthesis of Substituted 4H-1,4-Benzothiazine 1,1-Dioxides Data sourced from a study on the synthesis and spectral studies of 4H-1,4-benzothiazine S,S-dioxides. researchgate.net
| Substituents on Benzothiazine Ring | Product | Yield (%) | Melting Point (°C) |
| 2-CH₃, 3-C₆H₅ | 2-Methyl-3-phenyl-4H-1,4-benzothiazine-1,1-dioxide | 70 | 185 |
| 2-C₂H₅, 3-C₆H₅ | 2-Ethyl-3-phenyl-4H-1,4-benzothiazine-1,1-dioxide | 65 | 160 |
| 2-CH₃, 3-(p-ClC₆H₄) | 2-Methyl-3-(p-chlorophenyl)-4H-1,4-benzothiazine-1,1-dioxide | 68 | 205 |
| 2-C₂H₅, 3-(p-ClC₆H₄) | 2-Ethyl-3-(p-chlorophenyl)-4H-1,4-benzothiazine-1,1-dioxide | 62 | 190 |
| 2-CH₃, 3-(p-CH₃OC₆H₄) | 2-Methyl-3-(p-methoxyphenyl)-4H-1,4-benzothiazine-1,1-dioxide | 72 | 170 |
| 2-C₂H₅, 3-(p-CH₃OC₆H₄) | 2-Ethyl-3-(p-methoxyphenyl)-4H-1,4-benzothiazine-1,1-dioxide | 60 | 155 |
| 2-CH₃, 3-(p-CH₃C₆H₄) | 2-Methyl-3-(p-tolyl)-4H-1,4-benzothiazine-1,1-dioxide | 75 | 195 |
| 2-C₂H₅, 3-(p-CH₃C₆H₄) | 2-Ethyl-3-(p-tolyl)-4H-1,4-benzothiazine-1,1-dioxide | 65 | 175 |
Synthesis of 4H-1,4-Benzothiazine-2-carbonitrile 1,1-Dioxide Derivatives from Benzenesulfonic Acid or Aminobenzenethiols
A notable pathway to obtaining 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives involves starting from either substituted benzenesulfonic acid or 2-aminobenzenethiols. Research has demonstrated the synthesis of these compounds from precursors like 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium (B92312) salt or various 2-aminobenzenethiols. This methodology is crucial for exploring the structure-activity relationships of this class of compounds. For instance, the resulting derivatives, such as 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, have been synthesized and evaluated for potential biological activities.
Diverse Synthetic Pathways
Copper-Catalyzed Intramolecular Amination of Aryl Bromides
Copper-catalyzed reactions are a cornerstone in the formation of carbon-nitrogen bonds, and this strategy has been applied to the synthesis of benzothiazine congeners. Specifically, N-substituted benzo-1,4-thiazine-2-carboxylates can be prepared through a copper-catalyzed intramolecular amination of aryl bromides. researchgate.net This method provides an efficient route to cyclize a suitably substituted precursor, where an amine group displaces a bromine atom on the same molecule to form the heterocyclic thiazine ring. This pathway is part of a broader set of transition-metal-catalyzed reactions used to construct the benzothiadiazine 1,1-dioxide ring system. nih.gov
Ring Contraction of 2,5-Dihydrobenzo[f]nih.govresearchgate.netresearchgate.netthiadiazepine 1,1-Dioxides
An innovative and efficient route to 4H-benzo[b] nih.govresearchgate.netthiazine 1,1-dioxides involves an unprecedented ring contraction of 2,5-dihydrobenzo[f] nih.govresearchgate.netresearchgate.netthiadiazepine 1,1-dioxides. nih.govresearchgate.netmdpi.com This reaction proceeds under mild conditions and involves the formation of a carbon-sulfur bond. researchgate.netmdpi.com The seven-membered dihydrobenzothiadiazepine dioxide precursors are readily accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. researchgate.netmdpi.com When subjected to elevated temperatures (e.g., 70-80°C) in a solvent like DMSO, these precursors undergo a clean rearrangement and transformation into the six-membered benzothiazine 1,1-dioxide ring system in almost quantitative conversion. mdpi.com This method is valued for its efficiency and the pharmacological relevance of the resulting benzothiazine 1,1-dioxide products. researchgate.netmdpi.com
| Starting Material | Reaction Conditions | Product |
| 2,5-Dihydrobenzo[f] nih.govresearchgate.netresearchgate.netthiadiazepine 1,1-dioxide | 5% AcOH in DMSO, 80°C | 4H-Benzo[b] nih.govresearchgate.netthiazine 1,1-dioxide |
| Resin-bound Benzothiadiazepine 1,1-dioxide | DMSO, 70°C | 4H-Benzo[b] nih.govresearchgate.netthiazine 1,1-dioxide |
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Catalyzed Cyclocondensation of β-Keto Esters with 2-Aminobenzenethiols
Cerium(IV) ammonium nitrate (CAN) serves as an efficient catalyst for the synthesis of 1,4-benzothiazine carboxylates through the cyclocondensation of β-keto esters with 2-aminobenzenethiols. This method is notable for its mild reaction conditions, proceeding at room temperature and providing good to excellent yields within a short timeframe (around 40 minutes). The proposed mechanism involves the oxidation of the aminothiophenol to a disulfide by CAN. This is followed by a nucleophilic attack from the enolic form of the β-keto ester onto the disulfide, leading to the formation of the 1,4-benzothiazine acetate (B1210297) products. The use of CAN is a key feature of this efficient and convenient synthetic protocol. CAN has also been successfully employed as a catalyst in the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes at ambient temperature, further demonstrating its utility in forming benzothiazole-related structures.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminobenzenethiol | β-Keto ester | Cerium(IV) ammonium nitrate (CAN) | 3-methyl-4H-benzo[b] nih.govresearchgate.netthiazine-2-carboxylate |
| 2-Aminothiophenol | Aromatic aldehyde | Cerium(IV) ammonium nitrate (CAN) | 2-Arylbenzothiazole |
Reactions of 2-(Substituted) Malononitrile with 2H-Benzo[b]nih.govresearchgate.netthiazin-3(4H)-one
This specific synthetic pathway is not extensively documented in the reviewed scientific literature.
Mechanistic Investigations of Reaction Pathways
Exploration of Free Radical Processes in Ring Expansion Reactions
The formation of certain 4H-benzo[b] beilstein-journals.orgrsc.orgthiazine (B8601807) derivatives, particularly 3-aryl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitriles, can proceed through a ring expansion of benzothiazole (B30560) precursors, a reaction that is believed to involve a free radical mechanism. One notable example is the synthesis from 2-aminobenzothiazoles utilizing a copper–organic framework (Cu–MOF-74) as a catalyst. nih.gov
In a proposed mechanism, the reaction is initiated by the generation of a thiyl radical from 2-aminothiophenol (B119425), which is formed in situ. This radical species then reacts with a ketone to produce a carbon-centered radical intermediate. A subsequent single-electron transfer (SET) leads to the formation of an intermediate that undergoes intramolecular condensation to yield the final 1,4-benzothiazine product. This transition-metal-free approach highlights the efficiency and sustainability of radical-mediated pathways.
A summary of substrates and yields for the synthesis of 3-aryl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitriles via a potential free radical pathway is presented in the table below.
| Entry | 2-Aminobenzothiazole Derivative | Alkyne | Product | Yield (%) |
| 1 | 2-Aminobenzothiazole | Phenylacetylene | 3-Phenyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitrile | 85 |
| 2 | 6-Methyl-2-aminobenzothiazole | Phenylacetylene | 7-Methyl-3-phenyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitrile | 82 |
| 3 | 6-Chloro-2-aminobenzothiazole | 4-Tolylacetylene | 7-Chloro-3-(p-tolyl)-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitrile | 78 |
| 4 | 2-Aminobenzothiazole | 1-Octyne | 3-Hexyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carbonitrile | 65 |
Role of Enaminoketone Intermediates in Cyclization Reactions
A prevalent and well-established mechanism for the synthesis of 1,4-benzothiazines involves the formation and subsequent cyclization of an enaminoketone intermediate. researchgate.netresearchgate.net This pathway is typically initiated by the reaction of a 2-aminobenzenethiol with a β-dicarbonyl compound. nih.gov
The reaction commences with the oxidation of 2-aminobenzenethiol to a bis(2-aminophenyl)disulfide. This disulfide then reacts with the β-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form an enamine intermediate. This intermediate readily undergoes cyclization through a nucleophilic attack, leading to the formation of the 1,4-benzothiazine ring system. nih.gov The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to facilitate the oxidative cyclization, with the reaction believed to proceed via an enaminoketone system. researchgate.net
The versatility of this method allows for the synthesis of a variety of substituted 1,4-benzothiazines. The table below illustrates the synthesis of several 1,4-benzothiazine derivatives via enaminoketone intermediates, highlighting the substrates used and the corresponding product yields.
| Entry | 2-Aminobenzenethiol Derivative | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 2-Aminobenzenethiol | Ethyl acetoacetate | Ethyl 3-methyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carboxylate | 90 |
| 2 | 5-Ethoxy-2-aminobenzenethiol | Acetylacetone (B45752) | 7-Ethoxy-2,3-dimethyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine | 85 |
| 3 | 2-Aminobenzenethiol | Dibenzoylmethane | 2,3-Diphenyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine | 75 |
| 4 | 4-Chloro-2-aminobenzenethiol | Ethyl benzoylacetate | Ethyl 8-chloro-3-phenyl-4H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2-carboxylate | 88 |
Examination of Anionic Transposition Mechanisms
The synthesis of 4H-1,4-benzothiazines can also be achieved through ring expansion reactions that proceed via anionic intermediates. A key example is the base-induced ring expansion of 1,3-benzothiazolium cations. rsc.org In this process, the reaction of N-amino-2-benzylbenzothiazolium salts with aldehydes in the presence of a base can lead to the formation of benzothiazines. researchgate.net
The proposed mechanism suggests that the initial step is the reaction of the N-amino group with the aldehyde to form an intermediate which is then attacked by a hydroxide (B78521) anion. This is followed by deprotonation and a subsequent sulfur-carbon bond cleavage, resulting in the opening of the thiazolium ring to form an anionic intermediate. This intermediate can then undergo conformational changes and subsequent cyclization to yield the expanded benzothiazine ring system. researchgate.net The choice of base and its concentration are critical, with optimal results often achieved with a specific concentration of sodium hydroxide solution. rsc.org
The following table provides examples of 1,4-benzothiazine derivatives synthesized through a base-induced ring expansion mechanism.
Analysis of Michael Addition Pathways Followed by Cyclization
The formation of the 1,4-benzothiazine ring can also be initiated by a Michael addition reaction, followed by an intramolecular cyclization. This pathway is particularly relevant in the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. nih.gov
In one such reported mechanism, the thiol group of 2-aminothiophenol acts as the nucleophile in a Michael addition to an in situ-formed α,β-unsaturated aldehyde, such as fumaraldehyde. This conjugate addition leads to the formation of an intermediate which then undergoes an intramolecular condensation between the amino group and a carbonyl group to form the benzothiazine ring. nih.gov This tandem reaction sequence provides an efficient route to constructing the heterocyclic system. The general synthetic routes for 4H-thiazines also include the reaction between thioamides and Michael acceptors. osi.lv
The table below showcases examples of 1,4-benzothiazine derivatives synthesized via a Michael addition-cyclization pathway.
| Entry | Thiol Source | Michael Acceptor | Product | Yield (%) |
| 1 | 2-Aminothiophenol | 2,5-Dihydro-2,5-dimethoxyfuran (fumaraldehyde precursor) | 2-(Benzo[d]thiazol-2-ylmethyl)-3,4-dihydro-2H-benzo[b] beilstein-journals.orgrsc.orgthiazine | 50 |
| 2 | 2-Aminothiophenol | Diethyl maleate | Diethyl 3,4-dihydro-2H-benzo[b] beilstein-journals.orgrsc.orgthiazine-2,3-dicarboxylate | - |
| 3 | 2-Aminothiophenol | Chalcone | 2,3-Diphenyl-3,4-dihydro-2H-benzo[b] beilstein-journals.orgrsc.orgthiazine | - |
Yield not reported in the provided search results.
Computational and Theoretical Chemistry Studies
Application of Density Functional Theory (DFT) for Regioselectivity and Structure Elucidation
Density Functional Theory (DFT) has become a important method for studying the structural and electronic properties of benzothiazine derivatives. researchgate.netnih.gov These computational studies provide deep insights into the molecular geometry, which can be correlated with experimental data from techniques like X-ray crystallography. researchgate.netccspublishing.org.cn DFT calculations, often using the B3LYP hybrid functional with various basis sets, allow for the optimization of molecular structures and the calculation of key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
A critical application of DFT in the context of 4H-Benzo[b] mdpi.combiointerfaceresearch.comthiazine (B8601807) synthesis is the prediction of regioselectivity. The reaction between 2-aminothiophenol (B119425) and various precursors to form the benzothiazine ring can lead to different isomers. researchgate.netacgpubs.org DFT can be employed to model the reaction pathways and determine the most energetically favorable product. For instance, in the synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, the regioselective opening of the epoxide ring is a key step. researchgate.netacgpubs.org The strong nucleophilicity of the sulfur atom compared to the nitrogen atom in 2-aminothiophenol directs the initial attack, a selectivity that can be rationalized through computational analysis of the reaction mechanism. acgpubs.org
Furthermore, DFT is utilized to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests a higher reactivity. researchgate.net For instance, studies on various benzothiazine derivatives have calculated HOMO-LUMO energy gaps to predict their relative stabilities. nih.gov
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also invaluable for understanding the reactivity of these molecules. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is critical for predicting how the molecule will interact with other reagents. researchgate.net
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Dimeric 1,2-benzothiazine 5 | -7.50 | -2.38 | 5.12 |
| Dimeric 1,2-benzothiazine 6 | -7.48 | -2.38 | 5.10 |
| Dimeric 1,2-benzothiazine 7 | -6.48 | -2.34 | 4.50 |
| Dimeric 1,2-benzothiazine 8 | -6.99 | -2.56 | 4.43 |
Data sourced from a study on dimeric 1,2-benzothiazine 1,1-dioxide scaffolds. nih.gov
Semi-Empirical Molecular Orbital Methods for Protonation Equilibria and Complex Stability
While DFT is a powerful tool, semi-empirical molecular orbital methods offer a computationally less expensive alternative for exploring certain molecular properties, such as protonation equilibria. These methods, including AM1 and PM3, can be used to calculate acidity constants (pKa values) by correlating them with various calculated physical and thermodynamic parameters. researchgate.net
The protonation of benzothiazine derivatives is a key factor in their biological activity and chemical reactivity, as it influences their solubility, ability to cross cell membranes, and interactions with biological targets. Theoretical calculations can predict the most likely sites of protonation within the molecule. For thiazole (B1198619) derivatives, studies have shown a good correlation between experimentally determined pKa values and those calculated using ab initio and semi-empirical methods. researchgate.net These studies often involve calculating the energies of the neutral and protonated forms of the molecule to determine the proton affinity. researchgate.net
Molecular Dynamics Simulations in Complex Pyrano Thiazine Systems
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions over time. mdpi.com This technique is particularly useful for understanding how molecules like 4H-Benzo[b] mdpi.combiointerfaceresearch.comthiazine-2-carbonitrile and its derivatives behave in a biological environment, such as in the presence of a protein target or a cell membrane. mdpi.com
While specific MD simulations on complex pyrano-thiazine systems involving the exact title compound are not extensively documented in the provided search results, the methodology has been applied to similar heterocyclic systems. For example, MD simulations have been used to investigate the interactions of benzothiadiazine derivatives with model cell membranes. mdpi.com These simulations can reveal how the molecule positions itself within the lipid bilayer and the nature of its interactions with lipids and cholesterol. mdpi.com
In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex predicted by molecular docking. biointerfaceresearch.comnih.gov For instance, if a benzothiazine derivative is identified as a potential inhibitor of an enzyme, MD simulations can be performed on the enzyme-inhibitor complex to assess its stability and to identify key interactions that contribute to the binding affinity. biointerfaceresearch.com These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand over time to evaluate the stability of the complex. nih.gov
The insights gained from MD simulations can guide the design of new derivatives with improved binding affinities and pharmacokinetic properties. By understanding the dynamic behavior of these molecules, researchers can make more informed decisions in the drug discovery process.
Chemical Transformations and Functionalization of the 4h Benzo B 1 2 Thiazine 2 Carbonitrile Core
Derivatization at the Carbonitrile Moiety
The carbonitrile group at the C2 position of the 4H-Benzo[b] documentsdelivered.commdpi.comthiazine (B8601807) core is a key functional handle that can be converted into various other functionalities. While specific examples for the 4H-Benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile molecule are not extensively detailed in the literature, the well-established reactivity of nitriles allows for predictable transformations.
Hydrolysis to Amides and Carboxylic Acids: One of the most fundamental reactions of nitriles is their hydrolysis to primary amides and subsequently to carboxylic acids. This transformation can be achieved under both acidic and basic conditions. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which rearranges to the more stable amide. youtube.com Prolonged reaction times or more vigorous conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid, 4H-Benzo[b] documentsdelivered.commdpi.comthiazine-2-carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH in aqueous ethanol), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to yield the amide. semanticscholar.org Careful control of reaction conditions, such as temperature, is crucial to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylate salt. youtube.com
Reduction to Amines: The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically accomplished using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): A common method for nitrile reduction involves the use of LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction provides a direct route to 2-(aminomethyl)-4H-benzo[b] documentsdelivered.commdpi.comthiazine.
Catalytic Hydrogenation: Another method is catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Platinum oxide, often under high pressure.
Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions to form heterocyclic rings. For instance, the reaction of nitriles with azides, often catalyzed by zinc or other Lewis acids, can yield tetrazoles. This [3+2] cycloaddition would convert the 2-carbonitrile derivative into a 2-(1H-tetrazol-5-yl)-4H-benzo[b] documentsdelivered.commdpi.comthiazine.
| Transformation | Reagents/Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ (aq), Δ | Carboxylic Acid |
| Partial Hydrolysis | H₂O₂, NaOH (aq), mild heat | Amide |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine |
| Cycloaddition | NaN₃, ZnBr₂ | Tetrazole |
Functionalization of the Benzo Ring
The fused benzene (B151609) ring of the benzothiazine system can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring—the activating secondary amine at position 4 and the deactivating sulfur atom and vinyl cyanide group—influence the position of substitution. The secondary amine is a powerful ortho-, para-director, making positions 6 and 8 the most likely sites for electrophilic attack.
Halogenation: Halogenation of the benzo ring can introduce chloro or bromo substituents. The synthesis of 6-halogenated 4H-1,4-benzothiazines has been reported through the condensation and oxidative cyclization of 4-substituted 2-aminobenzenethiols. documentsdelivered.com This indicates that direct halogenation of the pre-formed benzothiazine ring system at the C6 position is a feasible transformation.
Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a common precursor for further functionalization (e.g., reduction to an amino group). While direct nitration of the title compound is not explicitly documented, the nitration of related benzothiazine structures, such as 4H-benzo[d] documentsdelivered.comnih.govthiazin-2-amine to yield the 6-nitro derivative, has been successfully performed. mdpi.com This suggests that a mixture of nitric acid and sulfuric acid would likely nitrate (B79036) the 4H-Benzo[b] documentsdelivered.commdpi.comthiazine core, primarily at the C6 position.
Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). The synthesis of a 6-(2-chloroacetyl)-2H-benzo[b] documentsdelivered.commdpi.comthiazin-3(4H)-one derivative has been achieved, demonstrating that acylation of the benzothiazine nucleus is possible, again favoring the C6 position. mdpi.com
| Reaction | Reagent | Expected Position | Product |
| Bromination | Br₂ in Acetic Acid | C6 | 6-Bromo-4H-benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile |
| Nitration | HNO₃ / H₂SO₄ | C6 | 6-Nitro-4H-benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile |
| Acylation | CH₃COCl / AlCl₃ | C6 | 6-Acetyl-4H-benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile |
Modifications at the Thiazine Ring Heteroatoms (Nitrogen and Sulfur)
The nitrogen and sulfur atoms within the thiazine ring are key sites for functionalization, allowing for modification of the core structure's properties.
N-Functionalization: The secondary amine at the N4 position is nucleophilic and can be readily alkylated or acylated.
N-Alkylation: This can be achieved using alkyl halides in the presence of a base to deprotonate the nitrogen, making it more nucleophilic. For example, methylation at the 4-N position has been used in the synthesis of certain benzothiazine derivatives. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative.
S-Oxidation: The sulfur atom in the thiazine ring can be oxidized to form a sulfoxide (B87167) or a sulfone (S,S-dioxide). This transformation significantly alters the geometry and electronic properties of the ring.
Oxidation to Sulfone: The oxidation of various 4H-1,4-benzothiazines to their corresponding S,S-dioxides is a well-documented transformation. nih.gov This is typically achieved using strong oxidizing agents like hydrogen peroxide in glacial acetic acid. The resulting 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides are an important class of derivatives. nih.gov
| Heteroatom | Reaction | Reagents | Product Structure |
| Nitrogen (N4) | N-Methylation | CH₃I, K₂CO₃ | 4-Methyl-4H-benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile |
| Sulfur (S1) | S-Oxidation | 30% H₂O₂ in Acetic Acid | 4H-Benzo[b] documentsdelivered.commdpi.comthiazine-2-carbonitrile 1,1-dioxide |
Oxidative Dimerization Reactions of Benzo[b]documentsdelivered.commdpi.comthiazine Derivatives
During the synthesis of 4H-benzo[b] documentsdelivered.commdpi.comthiazine derivatives, oxidative dimerization is often observed as a competitive or side reaction. nih.gov This process typically involves the coupling of two benzothiazine molecules. The instability of certain benzothiazine derivatives in solution can lead to the formation of these dimeric structures. While often an undesired side product, the direct synthesis of these dimers can also be achieved under specific oxidative conditions, for example, by using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The exact structure of the resulting dimer depends on the specific benzothiazine precursor and the reaction conditions.
Advanced Synthetic Methodologies and Catalysis in Benzo B 1 2 Thiazine Chemistry
Development and Application of Heterogeneous Catalysis (e.g., Cu-MOF-74)
Heterogeneous catalysts are prized in organic synthesis for their ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. In the context of benzo[b] tandfonline.comthiazine (B8601807) synthesis, metal-organic frameworks (MOFs) have emerged as highly effective catalysts.
Specifically, the copper-based MOF, Cu-MOF-74, has been successfully employed in the synthesis of 4H-benzo[b] tandfonline.comthiazine-4-carbonitriles. nih.gov This method involves the reaction of 2-aminobenzothiazoles with various partners, leveraging the catalytic activity of the MOF to construct the thiazine ring. The use of Cu-MOF-74 facilitates a high-yield synthesis of derivatives such as 3-aryl- and 3-alkyl-4H-benzo[b] tandfonline.comthiazine-4-carbonitriles. nih.gov The structured, porous nature of the MOF provides a high concentration of active copper sites, which are crucial for the catalytic cycle, while its solid state simplifies post-reaction workup.
| Catalyst | Reactants | Product Class | Key Advantages |
| Cu-MOF-74 | 2-Aminobenzothiazoles | 3-Aryl/Alkyl-4H-benzo[b] tandfonline.comthiazine-4-carbonitriles | High yield, Heterogeneous nature, Reusability nih.gov |
Exploration of Metal-Free Reaction Conditions
The development of metal-free synthetic routes is a significant goal in modern chemistry, aimed at reducing costs and eliminating potential metal contamination in the final products, which is particularly critical in pharmaceutical applications. researchgate.neteurekaselect.com Several metal-free approaches for the synthesis of 4H-benzo[b] tandfonline.comthiazines have been reported.
One prominent method involves the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. nih.gov This reaction can be effectively carried out in the presence of polyethylene glycol (PEG-200) at elevated temperatures. nih.gov This protocol is simple, eco-friendly, and provides excellent yields of the desired 1,4-benzothiazine derivatives under mild conditions. The mechanism is proposed to start with PEG-200 protonating the carbonyl carbon, which increases its electrophilicity and facilitates the initial attack by the 2-aminobenzenethiol. nih.gov
Another notable metal-free strategy utilizes a catalytic amount of hydrazine (B178648) hydrate (B1144303). This approach promotes the condensation of 2-aminobenzenethiols and 1,3-dicarbonyls, particularly under solvent-free conditions, to give high yields of 2,3-disubstituted 1,4-benzothiazines. cuestionesdefisioterapia.comrsc.org The hydrazine hydrate likely acts as a base in the reaction mechanism. tandfonline.com
| Conditions | Reactants | Catalyst/Promoter | Yield |
| Metal-Free | 2-Aminobenzenethiol, 1,3-Dicarbonyls | Polyethylene glycol (PEG-200) | 76-98% nih.gov |
| Metal-Free | 2-Aminobenzenethiols, 1,3-Dicarbonyls | Hydrazine Hydrate | 83-96% rsc.org |
Green Chemistry Approaches in Benzo[b]tandfonline.comrsc.orgthiazine Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. eurekaselect.com For the synthesis of benzo[b] tandfonline.comthiazines, this has led to the development of solvent-free reactions and the use of aqueous media. tandfonline.comtandfonline.com
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, reducing costs, and often simplifying product purification. The oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters has been efficiently achieved under solvent-free conditions, frequently accelerated by microwave irradiation. asianpubs.org In some cases, a catalytic amount of hydrazine hydrate is used to facilitate the reaction, yielding 4H- tandfonline.com-benzothiazines in high yields over short reaction times. rsc.org This method is considered an environmentally benign improvement over traditional solvent-based syntheses. rsc.orgasianpubs.org
Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A rapid synthetic strategy for producing 2,3-disubstituted 1,4-benzothiazines involves the oxidative cyclocondensation of 2-aminobenzenethiol and 1,3-dicarbonyls in an aqueous alkaline solution at ambient temperature. tandfonline.comtandfonline.com This method avoids the use of hazardous organic solvents and provides a clean, efficient, and economical route to 1,4-benzothiazines. tandfonline.com Furthermore, biomimetic strategies have been developed using supramolecular catalysts like β-cyclodextrin in water. This approach facilitates the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyls, affording excellent yields in short reaction times at neutral pH. nih.gov
| Green Approach | Reactants | Conditions | Yield |
| Solvent-Free | 2-Aminobenzenethiols, β-Diketones/β-Ketoesters | Microwave irradiation, Hydrazine hydrate catalyst | High asianpubs.org |
| Aqueous Media | 2-Aminobenzenethiol, 1,3-Dicarbonyls | H₂O, NaOH, H₂O₂, Ambient Temperature | High tandfonline.comtandfonline.com |
| Aqueous Media | 2-(2-(2-Aminophenyl)disulfanyl)benzenamines, 1,3-Dicarbonyls | H₂O, β-Cyclodextrin, 60 °C | 70-91% nih.gov |
Advanced Organic Synthesis and Derivatization Utility
Role as Synthetic Intermediates and Precursors for Complex Heterocyclic Structures
The benzothiazine nucleus serves as a versatile building block for the synthesis of more intricate chemical entities. The strategic placement of its nitrile group and the reactivity of the heterocyclic ring system enable its use in the construction of fused ring systems, as well as conjugation with biomolecules like amino acids and sugars.
The 4H-Benzo[b] nih.govnih.govthiazine (B8601807) framework is an excellent starting point for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the benzothiazine core. This approach has led to the development of novel polycyclic compounds with significant biological activities. For instance, the benzothiazine dioxide scaffold has been utilized to create fused pyrazolo and pyrimido derivatives.
In a notable study, a series of phenyl-substituted pyrazolo[4,3-b]benzothiazine 4,4-dioxides and pyrimido[5,4-b]benzothiazine 5,5-dioxides were synthesized and evaluated for their antimalarial efficacy. nih.gov These compounds were synthesized from a benzothiazine precursor, demonstrating the viability of this scaffold for creating complex fused systems. The research highlighted that specific derivatives were effective inhibitors of hemoglobin hydrolysis, a crucial process for the malaria parasite. nih.gov
Table 1: Examples of Fused Benzothiazine Dioxide Derivatives and Their Biological Activity
| Compound ID | Fused System | Substitution | Biological Target | Key Finding | Reference |
|---|---|---|---|---|---|
| 2b | Pyrazolo[4,3-b]benzothiazine 4,4-dioxide | 7-chloro-9-(2'-methylphenyl) | Hemoglobin Hydrolysis | Most promising inhibitor of hemoglobin hydrolysis in the study. | nih.gov |
| 2g | Pyrazolo[4,3-b]benzothiazine 4,4-dioxide | 7-chloro-9-(3'-chlorophenyl) | β-hematin Formation | Showed marginal inhibitory effect. | nih.gov |
| 3a | Pyrimido[5,4-b]benzothiazine 5,5-dioxide | 2,4-diamino-8-chloro-10H-phenyl | Hemoglobin Hydrolysis | Promising inhibitor of hemoglobin hydrolysis. | nih.gov |
While the benzothiazine core is highly effective for creating fused systems like pyrazolobenzothiazines, the synthesis of discrete, non-fused heterocycles such as pyrazoles or pyridines often proceeds through more classical routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govslideshare.net Similarly, thienopyrimidine synthesis typically starts from aminothiophene precursors. nih.govmdpi.comresearchgate.net
The benzothiazine scaffold has been identified as a valuable core for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. This is achieved by conjugating the benzothiazine moiety to amino acids. Research has demonstrated the synthesis of 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid derivatives and their subsequent coupling with amino acids. nih.govbeilstein-journals.orgnih.gov
Although direct coupling of the 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid proved challenging due to the compound's instability, a successful linear synthesis was developed. This alternative pathway involved first attaching pyruvic acid to an amino acid, followed by the construction of the benzothiazine ring. nih.govbeilstein-journals.org This methodology allows for the integration of the rigid, biologically active benzothiazine structure with the chiral components of amino acids, creating novel hybrid molecules. Such conjugates are of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors. beilstein-journals.orgbeilstein-journals.org
Table 2: Synthesis of Benzothiazine-Amino Acid Conjugates
| Benzothiazine Precursor | Amino Acid Ester | Coupling Method | Product Type | Reference |
|---|---|---|---|---|
| N-(2-Bromopropanoyl)-L-proline methyl ester | 2-Aminothiophenol (B119425) | Cyclocondensation | Benzothiazine-Proline Conjugate | nih.govbeilstein-journals.org |
| N-(2-Bromopropanoyl)-L-phenylalanine methyl ester | 2-Aminothiophenol | Cyclocondensation | Benzothiazine-Phenylalanine Conjugate | nih.govbeilstein-journals.org |
The carbonitrile group at the C-2 position of 4H-Benzo[b] nih.govnih.govthiazine-2-carbonitrile represents a functional handle that can potentially be hydrolyzed to the corresponding carboxylic acid, thereby providing an alternative entry point for the synthesis of similar amino acid conjugates.
The 4H-benzo[b] nih.govnih.govthiazine structure has been successfully employed as a scaffold for glycosylation, leading to the synthesis of novel ribofuranosides. nih.goveurjchem.comresearchgate.net In these synthetic schemes, various substituted 4H-1,4-benzothiazines, prepared through the condensation of 2-aminobenzenethiols with β-ketoesters, serve as the aglycone portion of the final molecule. nih.goveurjchem.com
The glycosylation is achieved by reacting the synthesized benzothiazine base with a protected sugar, specifically β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. nih.goveurjchem.com This reaction results in the formation of a new carbon-nitrogen bond, linking the sugar moiety to the nitrogen atom of the thiazine ring, thus creating a nucleoside analogue. These benzothiazine ribofuranosides have been synthesized and subsequently evaluated for potential biological activities. nih.gov
Table 3: Synthesis of 4H-1,4-Benzothiazine Ribofuranosides
| Benzothiazine Precursor | Glycosyl Donor | Product | Reference |
|---|
Strategic Utility in Chemical Transformations
Beyond its role as a building block, 4H-Benzo[b] nih.govnih.govthiazine-2-carbonitrile and its derivatives are amenable to a variety of chemical transformations that enhance their synthetic utility and allow for the exploration of novel chemical space.
The 4H-benzo[b] nih.govnih.govthiazine core can be readily derivatized to modify its electronic and steric properties. A primary example of such a transformation is the oxidation of the sulfur atom. The sulfide in the thiazine ring can be oxidized to a sulfone (1,1-dioxide) using oxidizing agents like hydrogen peroxide in glacial acetic acid. nih.goveurjchem.com
This oxidation has significant implications for the molecule's properties and reactivity. The resulting 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives have been synthesized and investigated for their potential as activators of ATP-sensitive potassium channels. nih.gov This transformation from a sulfide to a sulfone alters the geometry and electronic nature of the heterocyclic ring, which in turn can influence its biological activity and interaction with molecular targets. nih.govnih.goveurjchem.com
The synthetic pathways leading to 1,4-benzothiazines are versatile and can be adapted to produce analogues with modified ring systems. By carefully selecting starting materials and reaction conditions, chemists can synthesize structural isomers and related heterocyclic systems. For example, synthetic routes have been developed for 2,1-benzothiazine derivatives, which are structural isomers of the 1,4-benzothiazine core. rsc.org The exploration of such analogues is crucial for understanding structure-activity relationships.
Reviews of synthetic methodologies for benzothiazines published over the last two decades highlight a wide variety of approaches, including intramolecular cyclizations, multi-component reactions, and the use of diverse catalysts. nih.govresearchgate.net These strategies offer pathways not only to the 1,4-benzothiazine core but also to related structures. For instance, ring closure of specifically substituted (2-isocyanophenylthio)methyl anions provides a route to 4H-1,4-benzothiazine derivatives, showcasing how precursor design can dictate the final heterocyclic structure. researchgate.net This flexibility in synthesis allows for the creation of extensive libraries of benzothiazine analogues and related compounds for chemical and biological screening.
Q & A
Basic: What are the standard synthetic routes for 4H-Benzo[b][1,4]thiazine-2-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions (MCRs) involving thiosalicylic acid derivatives and nitrile-containing precursors. A key method involves urea-hydrogen peroxide (UHP) as a cost-effective oxidant to introduce sulfoxide or sulfone groups into the thiazine ring during cyclization . Optimization includes controlling reaction temperature (80–110°C) and stoichiometric ratios of reactants. For example, parallel solution-phase synthesis allows systematic variation of substituents at four diversity points on the scaffold, enabling rapid library generation .
Advanced: How do catalytic systems like tetraethylammonium bromide enhance the synthesis of benzo-fused thiazine derivatives?
Tetraethylammonium bromide (TEAB) catalyzes intramolecular oxidative cyclization of thiosalicylic acid derivatives under mild conditions. This ionic pathway operates at room temperature, avoiding high-energy radical intermediates required for analogous oxygen-containing heterocycles. TEAB improves regioselectivity and reduces side reactions, achieving yields >85% for 4H-benzo[b][1,4]thiazine derivatives. Comparative studies show TEAB outperforms traditional Lewis acids in scalability and reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the thiazine ring structure and nitrile group positioning. Infrared spectroscopy (IR) verifies the C≡N stretch (~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives. Purity validation via HPLC (≥95%) aligns with standards from reagent catalogs like Kanto Chemical .
Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?
Solvent-free mechanochemical methods or CuO-CeO₂ nanocomposite catalysts can replace toxic solvents and reduce energy consumption. For instance, CuO-CeO₂ nanocomposites enable one-pot MCRs at ambient conditions, achieving 90% yield with minimal waste. These methods align with green metrics (E-factor < 0.5) and avoid hazardous reagents like phosphorus oxychloride .
Basic: What biological activities are associated with the 4H-benzo[b][1,4]thiazine scaffold?
The scaffold exhibits protease inhibition (e.g., SARS-CoV-2 Mpro) due to its peptidomimetic properties. Structural analogs show antiviral and antimicrobial activity, attributed to the electron-deficient nitrile group interacting with catalytic cysteine residues in enzymes .
Advanced: How can amino acid conjugation improve the bioactivity of this compound derivatives?
Conjugating the thiazine core to amino acids (e.g., lysine or arginine) enhances water solubility and target specificity. For example, attaching a 4H-benzo[b][1,4]thiazine-3-carboxylic acid moiety to amino acids via amide linkages improves binding affinity to viral proteases by mimicking natural peptide substrates. This strategy increases bioavailability and reduces off-target effects .
Basic: What are common pitfalls in analyzing contradictory data from synthetic yields?
Discrepancies in reported yields often arise from unoptimized oxidation steps or impurities in starting materials. For example, incomplete UHP-mediated oxidation can lead to mixtures of sulfoxide and sulfone derivatives, skewing yield calculations. Rigorous purification (e.g., column chromatography) and real-time reaction monitoring (via TLC or FTIR) mitigate these issues .
Advanced: What computational tools aid in designing novel 4H-benzo[b][1,4]thiazine derivatives?
Density functional theory (DFT) predicts electron distribution in the thiazine ring, guiding substituent placement for enhanced reactivity. Molecular docking (AutoDock Vina) evaluates binding poses with target proteins (e.g., SARS-CoV-2 Mpro), prioritizing derivatives with low binding energies (< -8 kcal/mol). QSAR models further correlate structural features (e.g., nitrile position) with bioactivity .
Basic: How does steric hindrance influence substituent incorporation at the thiazine ring’s diversity points?
Bulky substituents at the C-2 position (adjacent to the nitrile group) hinder cyclization, reducing yields by 20–30%. Smaller groups (e.g., methyl or fluoro) are preferred for efficient ring closure. Steric maps generated via computational modeling (e.g., Schrödinger’s Maestro) help identify optimal substituent sizes .
Advanced: What strategies resolve racemization challenges during chiral synthesis of thiazine derivatives?
Chiral auxiliaries (e.g., (R)-4-benzyloxazolidine-2-thione) enforce enantiomeric control during cyclization. Asymmetric catalysis using BINOL-derived phosphoric acids achieves enantiomeric excess (ee) >90%. Polarimetric analysis and chiral HPLC (e.g., Chiralpak IC column) validate optical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
